2-Hydrazinyl-3-((4-methoxybenzyl)oxy)pyridine
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Overview
Description
2-Hydrazinyl-3-((4-methoxybenzyl)oxy)pyridine is a heterocyclic compound that features a pyridine ring substituted with a hydrazinyl group and a 4-methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-3-((4-methoxybenzyl)oxy)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia.
Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced via nucleophilic substitution reactions, where hydrazine reacts with a suitable precursor.
Attachment of the 4-Methoxybenzyl Group: The 4-methoxybenzyl group can be attached through etherification reactions, using 4-methoxybenzyl chloride and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-3-((4-methoxybenzyl)oxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using hydrazine and suitable electrophiles.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Hydrazinyl-3-((4-methoxybenzyl)oxy)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, or anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-3-((4-methoxybenzyl)oxy)pyridine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds or covalent bonds with active sites of enzymes, potentially inhibiting their activity. The 4-methoxybenzyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinylpyridine: Lacks the 4-methoxybenzyl group, which may result in different biological activity.
3-((4-Methoxybenzyl)oxy)pyridine:
2-Hydrazinyl-3-methoxypyridine: Similar structure but with a methoxy group instead of the 4-methoxybenzyl group.
Uniqueness
2-Hydrazinyl-3-((4-methoxybenzyl)oxy)pyridine is unique due to the presence of both the hydrazinyl and 4-methoxybenzyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
[3-[(4-methoxyphenyl)methoxy]pyridin-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-17-11-6-4-10(5-7-11)9-18-12-3-2-8-15-13(12)16-14/h2-8H,9,14H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPVRLJNEPNPAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(N=CC=C2)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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